1-(3-Chloro-4-fluorobenzoyl)-4-(pyridin-2-yl)piperazine
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Overview
Description
1-(3-Chloro-4-fluorobenzoyl)-4-(pyridin-2-yl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzoyl group substituted with chlorine and fluorine atoms, as well as a pyridinyl group attached to the piperazine ring
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorobenzoyl)-4-(pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the chlorination and fluorination of benzoyl chloride to obtain 3-chloro-4-fluorobenzoyl chloride.
Nucleophilic Substitution: The benzoyl chloride intermediate undergoes nucleophilic substitution with piperazine to form 1-(3-chloro-4-fluorobenzoyl)piperazine.
Pyridinyl Substitution: The final step involves the substitution of the piperazine derivative with pyridine to yield the target compound.
Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorobenzoyl)-4-(pyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-(3-Chloro-4-fluorobenzoyl)-4-(pyridin-2-yl)piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical and industrial applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes, including catalysis and polymerization.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorobenzoyl)-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Chloro-4-fluorobenzoyl)-4-(pyridin-2-yl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-Chlorobenzoyl)-4-(pyridin-2-yl)piperazine: Similar structure but lacks the fluorine atom.
1-(3-Fluorobenzoyl)-4-(pyridin-2-yl)piperazine: Similar structure but lacks the chlorine atom.
1-(3-Chloro-4-fluorobenzoyl)-4-(pyridin-3-yl)piperazine: Similar structure but with a different position of the pyridinyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H15ClFN3O |
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Molecular Weight |
319.76 g/mol |
IUPAC Name |
(3-chloro-4-fluorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C16H15ClFN3O/c17-13-11-12(4-5-14(13)18)16(22)21-9-7-20(8-10-21)15-3-1-2-6-19-15/h1-6,11H,7-10H2 |
InChI Key |
SSYMWVFRLKDDSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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